4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Overview
Description
4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is a complex organic compound that belongs to the class of sulfonylhydrazones.
Scientific Research Applications
4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonylhydrazide with an appropriate indole derivative under specific conditions. One common method is the condensation reaction between 4-methylbenzenesulfonylhydrazide and 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of sulfonylhydrazones, including 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide, often employs green chemistry principles. A notable method involves the one-pot synthesis using sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water, which is both eco-friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonylhydrazones with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the indole and sulfonylhydrazone moieties .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonylhydrazones with higher oxidation states, while reduction can produce hydrazine derivatives .
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the type of cells involved .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide
- (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- NSC73306 (2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide)
Uniqueness
4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is unique due to its specific indole and sulfonylhydrazone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, better stability, and more versatile applications in various fields .
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-6-8-11(9-7-10)22(20,21)18-17-14-12-4-2-3-5-13(12)16-15(14)19/h2-9,16,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSQXOURQLCLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417980 | |
Record name | ST50183111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28558-62-5 | |
Record name | NSC39529 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50183111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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